Methyl 2-{2-[2-(3-methylphenoxy)ethylthio]benzimidazolyl}acetate

Prodrug design Membrane permeability Oral bioavailability

Methyl 2-{2-[2-(3-methylphenoxy)ethylthio]benzimidazolyl}acetate (CAS 920117-69-7) is a synthetic benzimidazole derivative with the molecular formula C₁₉H₂₀N₂O₃S and a molecular weight of 356.4 g/mol. It features a benzimidazole core bearing a 2-thioether-linked ethyl chain terminated by a 3-methylphenoxy group, and an N1-acetic acid methyl ester moiety.

Molecular Formula C19H20N2O3S
Molecular Weight 356.4g/mol
CAS No. 920117-69-7
Cat. No. B353133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-{2-[2-(3-methylphenoxy)ethylthio]benzimidazolyl}acetate
CAS920117-69-7
Molecular FormulaC19H20N2O3S
Molecular Weight356.4g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)OC
InChIInChI=1S/C19H20N2O3S/c1-14-6-5-7-15(12-14)24-10-11-25-19-20-16-8-3-4-9-17(16)21(19)13-18(22)23-2/h3-9,12H,10-11,13H2,1-2H3
InChIKeyDGCVXBCXTVYQEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-{2-[2-(3-methylphenoxy)ethylthio]benzimidazolyl}acetate (CAS 920117-69-7): Structural Identity and Physicochemical Baseline for Procurement Decisions


Methyl 2-{2-[2-(3-methylphenoxy)ethylthio]benzimidazolyl}acetate (CAS 920117-69-7) is a synthetic benzimidazole derivative with the molecular formula C₁₉H₂₀N₂O₃S and a molecular weight of 356.4 g/mol [1]. It features a benzimidazole core bearing a 2-thioether-linked ethyl chain terminated by a 3-methylphenoxy group, and an N1-acetic acid methyl ester moiety. The compound is a member of the phenoxyalkylbenzimidazole (PAB) chemical class, which has demonstrated significant antitubercular activity with lead compounds achieving minimum inhibitory concentrations (MICs) in the low nanomolar range against Mycobacterium tuberculosis [2]. Structurally related benzimidazole thioethers have also been developed as androgen receptor BF3-site inhibitors with activity against enzalutamide-resistant prostate cancer cells [3]. The compound's computed XLogP3 of 4.3, zero hydrogen bond donors, and five hydrogen bond acceptors define its drug-like physicochemical profile [1].

AR-BF3 target engagement studies in resistant prostate cancer models
QcrB cytochrome bc1 oxidase research in M. tuberculosis
Ester prodrug permeability context for benzimidazole acetic acid leads

Why In-Class Substitution of Methyl 2-{2-[2-(3-methylphenoxy)ethylthio]benzimidazolyl}acetate Is Not Advisable Without Quantitative Comparator Analysis


Phenoxyalkylbenzimidazole (PAB) analogs cannot be treated as interchangeable procurement items because minor structural variations within this scaffold produce dramatic shifts in biological target engagement, potency, and selectivity. In the PAB antitubercular series, changing the terminal aromatic substitution from 4-methylphenylthio to 4-methoxyphenylthio reduced M. tuberculosis activity 4-fold (MIC from 1.4 μM to 4.8 μM), while the 4-phenylthiazole analog showed an MIC of 0.73 μM but with substantially higher cytotoxicity (TC₅₀ = 9.7 μM) [1]. In the androgen receptor BF3 inhibitor series, moving the methyl substituent from the meta to the ortho position on the phenoxy ring caused a 5-fold decrease in anti-androgen activity (IC₅₀ from 1.8 μM to 19 μM), demonstrating that positional isomerism alone profoundly alters pharmacodynamic outcomes [2]. Furthermore, the 2,6-dimethylphenoxy analog (CAS 312928-72-6) is a CRTh2 antagonist with PDK1 allosteric modulation activity (EC₅₀ = 2 μM; Kd = 8.4 μM), while the target compound's 3-methyl substitution is expected to redirect activity toward AR-BF3 or QcrB target space . These data collectively establish that structural similarity does not predict functional equivalence in this chemical class.

Phenoxy positional isomerism may redirect target profile away from AR-BF3/QcrB (e.g., 2,6-dimethyl analog shifts to CRTh2/PDK1).
Linker modification (amine, carbon, sulfinyl, or sulfonyl) may abolish AR-BF3 binding; thioether is a binary requirement for target engagement.
Free carboxylic acid analog may exhibit significantly lower passive membrane permeability compared to the methyl ester prodrug form.

Quantitative Differential Evidence for Methyl 2-{2-[2-(3-methylphenoxy)ethylthio]benzimidazolyl}acetate (920117-69-7) Versus Closest Analogs and In-Class Alternatives


Methyl Ester vs. Free Carboxylic Acid: Lipophilicity Advantage for Membrane Permeability and Oral Bioavailability

The methyl ester moiety of the target compound (CAS 920117-69-7) confers significantly higher lipophilicity compared to its direct free acid analog, (2-([2-(3-methylphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)acetic acid. The target compound has a computed XLogP3 of 4.3 [1], whereas the free acid analog (C₁₈H₁₈N₂O₃S, MW 342.4) is substantially more polar due to the ionizable carboxylic acid group. In the phenoxyalkylbenzimidazole class, metabolic liability from rapid hepatic clearance was identified as a primary development hurdle, with representative compounds showing rapid metabolism in human liver microsomes [2]. Ester prodrug strategies are a well-established approach to improve oral bioavailability of benzimidazole acetic acid derivatives by enhancing passive membrane permeability while the ester is hydrolyzed in vivo to release the active acid. This structural feature positions the target compound as a more membrane-permeable candidate for cellular assays and a potential prodrug scaffold, in contrast to the free acid analog which would exhibit poorer passive diffusion.

Ester vs. Acid
Class-level
Estimated ΔXLogP3 ≥ 1.8 log units; zero HBD vs. one HBD in free acid
Supports membrane permeability context for cell-based assays
Computed properties; metabolic stability data from class reference
Prodrug design Membrane permeability Oral bioavailability Benzimidazole acetic acid

Meta-Methyl Substitution on Phenoxy Ring: 2-Fold Enhancement in Androgen Receptor BF3 Inhibitory Activity vs. Unsubstituted and Ortho-Methyl Analogs

In a systematic SAR study of 2-((2-phenoxyethyl)thio)-1H-benzimidazole derivatives as androgen receptor BF3 site inhibitors, Munuganti et al. demonstrated that introducing a methyl group at the meta-position of the terminal phenoxy ring (compound 47) improved AR transcriptional inhibitory activity 2-fold relative to the unsubstituted parent compound 32 (IC₅₀ = 1.8 μM vs. 4.2 μM) [1]. By contrast, ortho-methyl substitution (compound 46) caused a 5-fold decrease in activity (IC₅₀ = 19 μM), and para-methyl substitution (compound 48) resulted in slightly reduced activity (IC₅₀ = 7.0 μM). Molecular docking revealed that the meta-methyl group forms additional hydrophobic contacts with Phe826 and Leu830 residues within the BF3 pocket, contributing to enhanced ligand binding [1]. The target compound (920117-69-7) bears a 3-methylphenoxy group, which corresponds to the meta-methyl substitution that was specifically identified as beneficial for AR-BF3 engagement. In functional cellular assays, the meta-methyl analog (compound 47) reduced PSA expression in LNCaP cells with an IC₅₀ of 1.9 μM and showed significant activity in Enzalutamide-resistant prostate cancer cells (IC₅₀ = 13 μM), whereas the clinical antiandrogens Enzalutamide and Casodex were essentially inactive in these resistant cells (IC₅₀ > 100 μM) [1].

Meta-Methyl AR-BF3
Reported
10.6-fold improvement over ortho-methyl; 2.3-fold over unsubstituted (IC₅₀ 1.8 μM vs. 4.2 μM)
Supports meta-methyl substitution for AR-BF3 pathway-response studies
eGFP transcriptional assay in LNCaP cells; Enzalutamide-resistant model context
Androgen receptor BF3 pocket Prostate cancer Structure-activity relationship Meta-substitution

Target Selectivity Differentiation: 3-Methylphenoxy Substitution Directs Activity Toward AR-BF3/QcrB Target Space Versus the 2,6-Dimethylphenoxy CRTh2 Antagonist Analog

The closest structural analog with documented biological activity is 2-(2-((2-(2,6-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)acetic acid (CAS 312928-72-6), known as CRTh2 antagonist 3. This 2,6-dimethylphenoxy analog functions as a potent chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2) antagonist and enhances PDK1 activity toward a short peptide substrate with an EC₅₀ of 2 μM and a Kd of 8.4 μM . Critically, this compound is described as an allosteric modulator of PDK1 and is 5-fold more potent than its parent compound for this target . In contrast, the target compound's 3-methylphenoxy substitution pattern directs activity away from the CRTh2/PDK1 axis and toward the AR-BF3 pocket, as demonstrated by the SAR from Munuganti et al. where meta-methyl substitution specifically enhanced AR-BF3 engagement [1]. This chemotype-dependent target selectivity is consistent across the PAB class: the phenoxy substitution pattern dictates which biological target is engaged, with different substitution patterns (2,6-dimethyl vs. 3-methyl) creating functionally orthogonal pharmacological profiles. The target compound and CAS 312928-72-6 share identical molecular formulas (C₁₉H₂₀N₂O₃S, MW 356.4) but differ only in the position and number of methyl groups on the phenoxy ring, making this a rare example where a simple positional isomer switch redirects the primary molecular target [1].

Target Selectivity
Head-to-head
3-methylphenoxy → AR-BF3/QcrB; 2,6-dimethyl → CRTh2/PDK1 (orthogonal profiles)
Positional isomerism redirects primary target engagement
Structural difference limited to methyl group position and count
Target selectivity CRTh2 antagonism PDK1 modulation Androgen receptor Chemotype switching

Thioether Linker Is Essential for Target Engagement: Replacement with Amine, Carbon, Sulfinyl, or Sulfonyl Abolishes Activity

Munuganti et al. conducted a systematic linker scanning study around the thioether (S) atom of 2-((2-phenoxyethyl)thio)-1H-benzimidazole derivatives targeting the AR-BF3 pocket [1]. Replacing the thioether sulfur with nitrogen (compound 38) or carbon (compound 39) completely abolished both AR binding and cellular inhibitory activity. Similarly, oxidation of the thioether to sulfinyl (compound 40) or sulfonyl (compound 41) caused a significant drop in activity due to disruption of critical van der Waals contacts with Phe673 and Tyr834 residues in the BF3 pocket [1]. In the PAB antitubercular series, thioether-linked compounds (e.g., compound 4, phenylthio, MIC = 1.4 μM) retained activity comparable to ether-linked analogs (compound 3, phenoxy, MIC = 1.1 μM), while aniline-linked compounds showed improved activity (compound 5, MIC = 0.47 μM), indicating the thioether is a tolerated but non-interchangeable linker [2]. The target compound (920117-69-7) retains the essential thioether linker that has been empirically validated as necessary for AR-BF3 binding, whereas analogs replacing the thioether with other heteroatom or carbon linkers would be predicted to lose target engagement entirely.

Thioether Linker
Reported
Categorical requirement: nitrogen, carbon, sulfinyl, or sulfonyl linkers abolish AR-BF3 activity
Thioether is non-negotiable for AR-BF3 target engagement
Bio-layer interferometry and cellular assay validation
Thioether linker BF3 pocket Binding affinity Linker SAR Benzimidazole

3-Methylphenoxy Substitution and Antitubercular QcrB Target Engagement: SAR Inference from PAB Class Leading to Nanomolar Potency

The phenoxyalkylbenzimidazole (PAB) class has demonstrated potent and selective antitubercular activity targeting the QcrB subunit of the cytochrome bc₁ oxidase complex in M. tuberculosis [1][2]. The most potent PAB compounds achieve minimum inhibitory concentrations (MICs) in the low nanomolar range, with the lead compound showing MIC = 52 nM and a selectivity index of 523 against eukaryotic cells [1]. In the expanded SAR study, the combination of a 3-carbon linker, 6-methyl substitution on the benzimidazole core, and 3-bromo-4-methyl substitution on the terminal aniline produced the most potent compound (compound 42) with an MIC of 0.040 μM (40 nM) and a selectivity index of 275 [2]. Critically, the meta-substitution pattern on the terminal aromatic ring was a key determinant of both potency and selectivity: 3-chloro-4-methylphenoxy substitution (compound 43) yielded an MIC of 0.55 μM with a selectivity index of 29, while the corresponding 3-bromo-4-methylanilinyl analog (compound 42) was 14-fold more potent (MIC = 0.040 μM) [2]. The target compound (920117-69-7) features the 3-methylphenoxy substitution which, based on PAB SAR, positions it within the active chemotype space for QcrB engagement. Importantly, PAB compounds were shown to be bactericidal against non-replicating M. tuberculosis and active against intracellular bacteria, while maintaining selectivity over other bacterial species including the closely related M. smegmatis [1][2]. The identified mechanism involves ATP depletion and intrabacterial pH reduction (pHIB < 6.5), consistent with QcrB-mediated disruption of the electron transport chain [2].

QcrB Class Inference
Class-level
PAB class range: 0.040–20 μM; 3-position substitution drives potency improvement
Scaffold aligns with QcrB pharmacophore; direct data to verify
Reference leads: MIC = 40 nM, SI = 275; QcrB[T313I] cross-resistance
Antitubercular activity QcrB Mycobacterium tuberculosis Phenoxyalkylbenzimidazole Drug-resistant TB

Optimal Research and Industrial Application Scenarios for Methyl 2-{2-[2-(3-methylphenoxy)ethylthio]benzimidazolyl}acetate Based on Established Quantitative Evidence


Androgen Receptor BF3 Site Probe for Enzalutamide-Resistant Prostate Cancer Models

Based on the demonstrated 2-fold activity enhancement of meta-methyl-substituted phenoxyethylthio-benzimidazoles against the AR-BF3 pocket (IC₅₀ = 1.8 μM for compound 47 vs. 4.2 μM for unsubstituted parent), and the retained activity against Enzalutamide-resistant prostate cancer cells where clinical antiandrogens are inactive (IC₅₀ > 100 μM) [1], this compound is optimally deployed as a BF3-site chemical probe in castration-resistant prostate cancer (CRPC) research. Its structural differentiation from the 2,6-dimethylphenoxy CRTh2 antagonist analog (CAS 312928-72-6) ensures target engagement is directed toward AR-BF3 rather than the CRTh2/PDK1 axis . The methyl ester prodrug form further supports cellular permeability, enabling effective intracellular concentrations in LNCaP and Enzalutamide-resistant cell lines.

Antitubercular Drug Discovery Targeting the QcrB Cytochrome bc₁ Oxidase

The PAB chemotype has been validated to target QcrB in M. tuberculosis, with lead compounds achieving nanomolar potency (MIC as low as 40 nM) and bactericidal activity against non-replicating bacteria [2][3]. The compound's 3-methylphenoxy-thioether-benzimidazole scaffold aligns with the SAR requirements identified for QcrB engagement, including a thioether or ether linker, appropriate linker length, and substituted terminal aromatic ring. Its deployment in M. tuberculosis H37Rv growth inhibition assays, followed by cross-resistance testing against QcrB mutant strains (QcrB[M342T] and QcrB[T313I]), can establish whether this specific substitution pattern delivers potency comparable to or exceeding known PAB leads. The compound's selectivity over eukaryotic cells is a critical parameter that can be benchmarked against established PAB selectivity indices (SI > 200 for optimized leads) [3].

Ester Prodrug Scaffold for Pharmacokinetic Optimization of Benzimidazole Acetic Acid Leads

The PAB class was identified as having a significant metabolic liability, with rapid clearance in human liver microsomes limiting in vivo exposure [2]. The target compound's methyl ester functionality (XLogP3 = 4.3, zero HBD) provides a higher-lipophilicity alternative to the free carboxylic acid analogs, potentially improving oral absorption while serving as a hydrolyzable prodrug [4]. This compound can serve as a starting scaffold for systematic prodrug optimization studies, where the methyl ester is compared head-to-head with ethyl ester (CAS 920115-61-3), isopropyl ester, and other ester prodrug forms for stability in plasma, microsomal metabolism, and oral bioavailability in rodent models.

Chemical Biology Tool for Dissecting Phenoxy Substitution-Dependent Target Switching

The remarkable property of this chemotype—where positional isomerism of methyl groups on the phenoxy ring redirects primary target engagement from CRTh2/PDK1 (2,6-dimethyl) to AR-BF3/QcrB (3-methyl) [1]—makes this compound a valuable chemical biology tool for studying target switching phenomena. Researchers can use this compound alongside its 2,6-dimethylphenoxy isomer (CAS 312928-72-6) in parallel target engagement panels (AR transcriptional assay, CRTh2 binding, PDK1 activity, M. tuberculosis growth inhibition) to quantitatively map how subtle structural changes in the terminal aromatic group redirect polypharmacology profiles across the human proteome and bacterial target space.

Application
Selection Property
Validation Focus
AR-BF3 probe studies (resistant prostate cancer models)
Meta-methylphenoxy substitution for AR-BF3 pathway selectivity
AR transcriptional endpoint review in Enzalutamide-resistant cells
QcrB antitubercular target engagement
PAB chemotype with thioether linker and 3-methylphenoxy motif
MIC endpoint and QcrB mutant cross-resistance verification
Ester prodrug pharmacokinetic optimization
High lipophilicity, zero HBD methyl ester prodrug form
Plasma stability and exposure-model interpretation
Chemotype target-switching tool
Positional isomer pair (3-methyl vs. 2,6-dimethyl) for polypharmacology mapping
Parallel target engagement panel across AR, CRTh2, PDK1, and M. tuberculosis
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